![molecular formula C14H11BrINO2 B12586433 4-Bromo-2-iodo-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 649560-32-7](/img/structure/B12586433.png)
4-Bromo-2-iodo-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-iodo-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by the presence of bromine, iodine, and methoxyaniline groups attached to a cyclohexa-2,4-dien-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodo-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-iodo-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the cyclohexa-2,4-dien-1-one ring.
Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted cyclohexa-2,4-dien-1-one derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-iodo-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-iodo-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-iodo-6-methylaniline
- 4-Bromo-2-iodo-6-nitroaniline
- 4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one
- 4-Bromo-2-iodo-6-[(2-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one
Uniqueness
4-Bromo-2-iodo-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of both bromine and iodine atoms, as well as the methoxyaniline group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .
Propiedades
Número CAS |
649560-32-7 |
|---|---|
Fórmula molecular |
C14H11BrINO2 |
Peso molecular |
432.05 g/mol |
Nombre IUPAC |
4-bromo-2-iodo-6-[(4-methoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H11BrINO2/c1-19-12-4-2-11(3-5-12)17-8-9-6-10(15)7-13(16)14(9)18/h2-8,18H,1H3 |
Clave InChI |
KJMVGQPYHHTMGU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


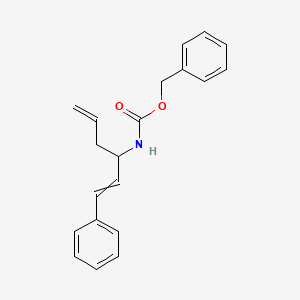



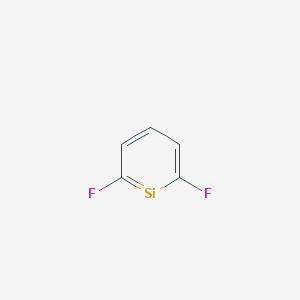
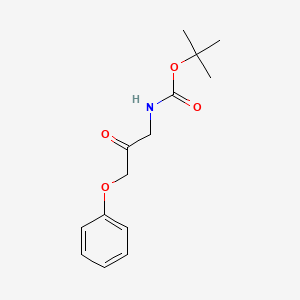
![Benzene, 1,4-dimethoxy-2-[[(3-methoxyphenyl)methyl]thio]-](/img/structure/B12586394.png)
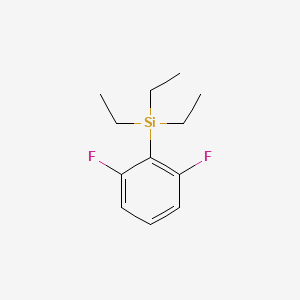
![2-(2-Amino-4-chlorophenoxy)-1-[4-(4-fluorophenoxy)piperidin-1-yl]ethan-1-one](/img/structure/B12586406.png)
![Pyrrolo[3,2,1-jk][1,4]benzodiazepine, 7-(2,5-dihydro-4-imidazo[1,2-a]pyridin-3-yl-2,5-dioxo-1H-pyrrol-3-yl)-1,2,3,4-tetrahydro-2-(4-morpholinylcarbonyl)-(9CI)](/img/structure/B12586414.png)
![2-[4-(3-fluorophenyl)piperidin-1-yl]-N-(m-tolyl)acetamide](/img/structure/B12586420.png)
![Phenol, 2-[[1-(4-chlorophenyl)-3-butenyl]amino]-](/img/structure/B12586429.png)
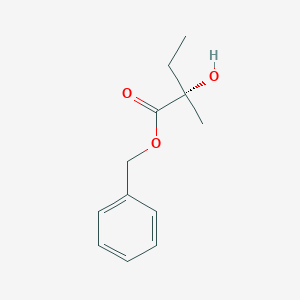
![Cyclohexanol, 1-[1-[4-(methylsulfonyl)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12586438.png)
